molecular formula C10H11N3O5S B7835729 4-[(2,1,3-Benzoxadiazol-4-ylsulfonyl)amino]butanoic acid

4-[(2,1,3-Benzoxadiazol-4-ylsulfonyl)amino]butanoic acid

Cat. No.: B7835729
M. Wt: 285.28 g/mol
InChI Key: FNWGIPIXMZJVCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,1,3-Benzoxadiazol-4-ylsulfonyl)amino]butanoic acid is a chemical compound with the molecular formula C10H11N3O4S2 It is known for its unique structure, which includes a benzoxadiazole ring and a sulfonyl group

Properties

IUPAC Name

4-(2,1,3-benzoxadiazol-4-ylsulfonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O5S/c14-9(15)5-2-6-11-19(16,17)8-4-1-3-7-10(8)13-18-12-7/h1,3-4,11H,2,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWGIPIXMZJVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)S(=O)(=O)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,1,3-Benzoxadiazol-4-ylsulfonyl)amino]butanoic acid typically involves the reaction of 2,1,3-benzoxadiazole with a sulfonyl chloride derivative, followed by the introduction of a butanoic acid moiety. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product might involve crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-[(2,1,3-Benzoxadiazol-4-ylsulfonyl)amino]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2,1,3-Benzoxadiazol-4-ylsulfonyl)amino]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2,1,3-Benzoxadiazol-4-ylsulfonyl)amino]butanoic acid involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]butanoic acid: Similar structure but with a thiadiazole ring instead of a benzoxadiazole ring.

    4-[(2,1,3-Benzoxadiazol-4-ylsulfonyl)amino]butanoate: An ester derivative of the compound.

Uniqueness

4-[(2,1,3-Benzoxadiazol-4-ylsulfonyl)amino]butanoic acid is unique due to the presence of the benzoxadiazole ring, which imparts specific electronic and steric properties. This uniqueness makes it particularly useful in applications requiring fluorescence or specific interactions with biological targets .

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